

Solid-Phase Extraction of o-Cresol Sulfate: An Application Note and Protocol

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Compound of Interest

Compound Name: *o*-Cresol sulfate

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This document provides a detailed protocol for the solid-phase extraction (SPE) of **o-Cresol sulfate** from biological matrices, primarily plasma and urine. Due to the limited availability of SPE protocols specifically validated for **o-Cresol sulfate**, this method is adapted from established and validated protocols for the structurally similar and well-studied uremic toxin, p-Cresol sulfate. The provided protocol is intended to serve as a robust starting point for method development and validation in your laboratory.

Introduction

o-Cresol sulfate is a sulfated metabolite of o-cresol, a compound that can originate from dietary sources, gut microbial metabolism of aromatic amino acids, or as a biomarker of toluene exposure.^[1] Accurate quantification of **o-Cresol sulfate** in biological fluids is crucial for toxicological studies, clinical biomarker research, and in the assessment of occupational or environmental exposure to toluene.

Solid-phase extraction is a highly effective sample preparation technique for isolating and concentrating analytes of interest from complex biological matrices prior to downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol leverages a weak anion-exchange (WAX) mixed-mode sorbent, which is well-suited for the extraction of strongly acidic compounds like **o-Cresol sulfate**.

Physicochemical Properties of o-Cresol Sulfate

A summary of the key physicochemical properties of **o-Cresol sulfate** is presented in Table 1. These properties are fundamental to the design of an effective SPE method. Notably, the sulfate group imparts a strong acidic nature to the molecule, making it an ideal candidate for anion-exchange chromatography.

Property	Value
Molecular Formula	C ₇ H ₈ O ₄ S
Molecular Weight	188.20 g/mol
Predicted pKa (Strongest Acidic)	-2.0
Predicted logP	-0.55 to 1.71

Table 1: Physicochemical properties of **o-Cresol sulfate**.

Experimental Protocol: Solid-Phase Extraction of o-Cresol Sulfate

This protocol is adapted for use with Oasis® WAX SPE cartridges. Similar weak anion-exchange cartridges may be used, but optimization may be required.

Materials:

- Oasis® WAX (Weak Anion-Exchange) SPE Cartridges (e.g., 30 mg sorbent mass, 1 mL cartridge volume)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (≥98%)
- Ammonium hydroxide (concentrated, ~28-30%)

- Biological matrix (e.g., plasma, serum, urine)
- Internal standard (IS) solution (e.g., deuterated **o-Cresol sulfate**, if available)
- Vortex mixer
- Centrifuge
- SPE vacuum manifold or positive pressure processor
- Collection tubes
- Nitrogen evaporator (optional)

Procedure:

- Sample Pre-treatment:
 - Thaw frozen biological samples (plasma, serum, or urine) to room temperature.
 - Vortex mix the samples for 10-15 seconds to ensure homogeneity.
 - For plasma or serum samples, perform a protein precipitation step. To 100 μL of sample, add 300 μL of ice-cold methanol containing the internal standard.
 - Vortex mix for 30 seconds.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube.
 - For urine samples, dilute 100 μL of urine with 900 μL of water containing the internal standard.
 - Acidify the pre-treated sample by adding 10 μL of 2% formic acid. Vortex mix.
- SPE Cartridge Conditioning:
 - Place the Oasis® WAX SPE cartridges on the manifold.

- Condition the cartridges by passing 1 mL of methanol through the sorbent bed.
- Equilibrate the cartridges by passing 1 mL of water through the sorbent bed. Do not allow the sorbent to dry.
- Sample Loading:
 - Load the entire volume of the pre-treated and acidified sample onto the conditioned SPE cartridge.
 - Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1 mL/min).
- Washing:
 - Wash the cartridge with 1 mL of 2% formic acid in water to remove neutral and basic interferences.
 - Wash the cartridge with 1 mL of methanol to remove any remaining non-polar interferences.
- Elution:
 - Place clean collection tubes in the manifold rack.
 - Elute the **o-Cresol sulfate** from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
 - Apply a gentle vacuum or positive pressure to ensure complete elution.
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 - Reconstitute the dried residue in 100 µL of the initial mobile phase of your LC-MS/MS system (e.g., 95:5 water:methanol with 0.1% formic acid).
 - Vortex mix for 15 seconds to ensure complete dissolution.

- Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

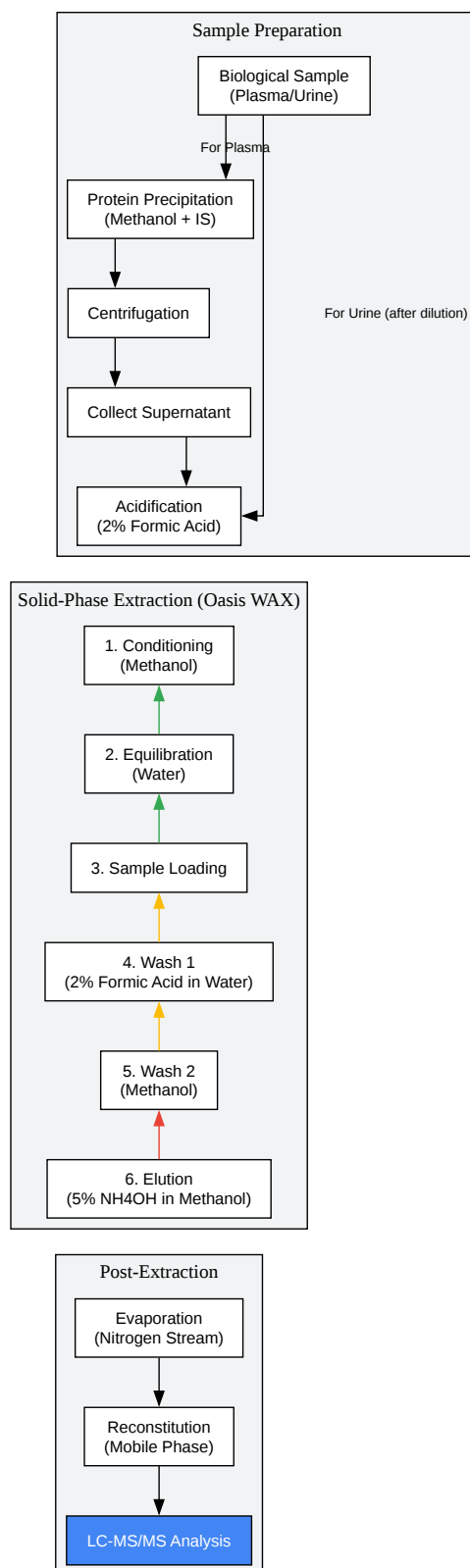
While specific quantitative data for the SPE of **o-Cresol sulfate** is not widely published, the following table summarizes the expected performance based on a validated method for p-Cresol sulfate using an Oasis® WAX μ Elution plate.^[2] Given the structural similarity, these values can serve as a benchmark for method development and validation of the **o-Cresol sulfate** protocol.

Parameter	Concentration	Result
Extraction Recovery	0.15 μ g/mL	100.7%
4.5 μ g/mL	101.9%	
150 μ g/mL	101.6%	
Intra-day Precision (%RSD)	Low QC	
Mid QC	< 15%	< 15%
High QC	< 15%	
Inter-day Precision (%RSD)	Low QC	
Mid QC	< 15%	< 15%
High QC	< 15%	

Table 2: Expected performance characteristics for the solid-phase extraction of **o-Cresol sulfate** based on data for p-Cresol sulfate.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of **o-Cresol sulfate**.



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SPE Workflow for **o-Cresol Sulfate**

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References

- 1. cdc.gov [cdc.gov]
- 2. mdpi.com [mdpi.com]
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